Radical PolymerizationMetal Salt AdditivesReaction Kinetics
5-Methyl-2-vinylpyridine (also referred to as 2-methyl-5-vinylpyridine, MVP, or 2M5VP) is a heterocyclic vinyl monomer with the molecular formula C8H9N and a molecular weight of 119.16 g/mol. It belongs to the vinylpyridine class of polar vinyl monomers that have achieved commercial significance alongside 2-vinylpyridine and 4-vinylpyridine.
Molecular FormulaC14H12N4O7
Molecular Weight348.271
CAS No.107411-10-9
Cat. No.B560874
⚠ Attention: For research use only. Not for human or veterinary use.
5-Methyl-2-vinylpyridine (also referred to as 2-methyl-5-vinylpyridine, MVP, or 2M5VP) is a heterocyclic vinyl monomer with the molecular formula C8H9N and a molecular weight of 119.16 g/mol . It belongs to the vinylpyridine class of polar vinyl monomers that have achieved commercial significance alongside 2-vinylpyridine and 4-vinylpyridine [1]. The compound features a vinyl group at the 2-position and a methyl group at the 5-position on the pyridine ring, a substitution pattern that imparts distinct polymerization behavior and copolymer properties compared to its unsubstituted analogs [2]. Industrially, MVP is produced via vapor-phase catalytic dehydrogenation of 2-methyl-5-ethylpyridine at temperatures around 700°C [3], and it serves as a critical monomer in the synthesis of specialty polymers, ion-exchange resins, and oil-resistant synthetic rubbers [4].
WorkflowHeterocyclic vinyl monomer for specialty polymerization
[3] US2716119A. Process of making 2-methyl-5-vinyl pyridine. Frank E. Cislak, Lloyd J. Kitchen. Assignee: Reilly Tar & Chemical Corp. Filed: July 18, 1950. https://patents.google.com/patent/US2716119A/en View Source
[4] The Great Soviet Encyclopedia. Vinylpyridine Latices. 3rd Edition (1970-1979). https://encyclopedia2.thefreedictionary.com/Vinylpyridine+Latices View Source
Why 2-Vinylpyridine or 4-Vinylpyridine Cannot Substitute for 5-Methyl-2-vinylpyridine in Performance-Critical Formulations
Vinylpyridine monomers are not interchangeable building blocks. The position of the vinyl group and the presence or absence of a methyl substituent fundamentally alter monomer reactivity ratios in copolymerization, response to metal-salt additives during polymerization, and the ultimate physical properties of the resulting polymers [1]. For instance, the radical polymerization rate of 2-methyl-5-vinylpyridine is enhanced by cobaltous chloride addition, whereas 2-vinylpyridine polymerization is retarded under identical conditions [2]. Furthermore, butadiene copolymers containing MVP exhibit superior oil resistance and flex crack growth resistance compared to butadiene-acrylonitrile controls, a property not replicated with unsubstituted vinylpyridines [3]. In acrylonitrile copolymer fiber applications, MVP achieves equivalent dyeing properties at half the molar incorporation of 2-vinylpyridine, representing a significant formulation efficiency advantage [4]. These documented, quantifiable divergences in copolymerization kinetics, additive compatibility, and material performance preclude simple substitution without reformulation and extensive re-validation.
2-Vinylpyridine / 4-VinylpyridineDifferent reactivity ratios; CoCl₂ retardation may shift process control; lower dyeing efficiency; unreplicated oil resistance and flex crack growth resistance
Mismatch Risk
Copolymerization kinetics and additive compatibility may not transferReported directional divergence in radical polymerization rate response to metal salts; documented property gaps in butadiene and acrylonitrile copolymers
Procurement Risk
Formulation re-validation required after monomer swapMonomer efficiency and material performance are substitution-pattern-dependent; not interchangeable without reformulation
[1] ScienceDirect. 4-Vinylpyridine. In: Topics in Pharmacology, Toxicology and Pharmaceutical Science. https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/4-vinylpyridine View Source
[2] Tazuke, S.; Okamura, S. Effects of metal salts on polymerization. Part VII. Radical polymerization and spectra of vinylpyridine in the presence of cobaltous chloride. Journal of Polymer Science Part A-1: Polymer Chemistry 1969, 7(3), 879-893. DOI: 10.1002/pol.1969.150070307 View Source
[4] US2491471A. Acrylonitrile-vinylpyridine copolymers. Arthur Cresswell. Assignee: American Cyanamid Co. Filed: July 26, 1946. https://patents.google.com/patent/US2491471A/en View Source
5-Methyl-2-vinylpyridine: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection
Divergent Response to Cobaltous Chloride During Radical Polymerization: MVP Enhanced vs. 2-VP Retarded
In DMF solution, the addition of cobaltous chloride produces opposite effects on the radical polymerization rates of MVP and 2-vinylpyridine. This divergence has direct implications for process control in industrial polymerization where metal salt catalysts or additives are employed [1].
CoCl₂ response divergenceReported
MVP rate enhanced vs. 2-VP rate retarded (qualitative directional divergence)
Process compatibility with metal-salt catalysts may differ
DMF solution, radical conditions; data to verify
Radical PolymerizationMetal Salt AdditivesReaction Kinetics
Evidence Dimension
Polymerization rate change upon CoCl₂ addition
Target Compound Data
Rate enhanced
Comparator Or Baseline
2-vinylpyridine (2-VP): rate retarded; 4-vinylpyridine (4-VP): rate enhanced (qualitatively similar to MVP)
Quantified Difference
Qualitative directional divergence (enhancement vs. retardation)
Process compatibility with metal-containing catalyst systems cannot be assumed across vinylpyridine monomers, making MVP the preferred choice when cobalt or zinc salts are present in the polymerization medium.
Radical PolymerizationMetal Salt AdditivesReaction Kinetics
[1] Tazuke, S.; Okamura, S. Effects of metal salts on polymerization. Part VII. Radical polymerization and spectra of vinylpyridine in the presence of cobaltous chloride. Journal of Polymer Science Part A-1: Polymer Chemistry 1969, 7(3), 879-893. DOI: 10.1002/pol.1969.150070307 View Source
Enhanced Oil Resistance and Flex Crack Growth Resistance in Butadiene Copolymers Relative to Acrylonitrile Controls
Butadiene-MVP copolymers demonstrate quantifiable performance advantages over butadiene-acrylonitrile (nitrile rubber) controls in demanding oil-resistant service environments, particularly after hot diester lubricant exposure and under cyclic deformation [1].
Oil resistance vs. NBRHead-to-head
Superior tensile retention after hot diester; superior flex crack growth resistance; superior blowout resistance
Supports oil-resistant elastomer selection for demanding sealing
Rubber Chemistry and Technology 1955; context-dependent
Tensile strength retention after hot diester lubricant exposure; flex crack growth resistance
Target Compound Data
Superior tensile strength retention after hot diester exposure; excellent flex crack growth resistance; superior blowout resistance under heavy load cyclic deformation
Qualitative superiority documented; control exhibited inferior performance across all three metrics
Conditions
Hot diester lubricant exposure; cyclic deformation under heavy load; standard rubber testing protocols
Why This Matters
For aerospace, automotive sealing, and industrial applications requiring combined oil resistance and mechanical durability under cyclic stress, MVP-based elastomers offer a performance tier not achievable with conventional nitrile rubber.
2× Dyeing Efficiency in Acrylonitrile Copolymer Fibers Compared to 2-Vinylpyridine
In acrylonitrile copolymer fibers, MVP achieves equivalent dye-receptive properties at half the molar incorporation compared to unsubstituted 2-vinylpyridine. This enables reduced comonomer usage while maintaining target fiber performance specifications [1].
2× dyeing efficiencyHead-to-head
Equivalent dye uptake at ~50% molar incorporation vs. 2-vinylpyridine
Supports monomer efficiency optimization in acrylic fiber formulation
[1] US2491471A. Acrylonitrile-vinylpyridine copolymers. Arthur Cresswell. Assignee: American Cyanamid Co. Filed: July 26, 1946. https://patents.google.com/patent/US2491471A/en View Source
Superior Anion Exchange Membrane Performance vs. Divinylbenzene-Based Membranes
Anion exchange membranes prepared by radical copolymerization of chloromethylstyrene with MVP exhibit larger anion exchange capacity, smaller electrical resistance, larger water content, and higher permeability compared to membranes prepared from chloromethylstyrene-divinylbenzene or MVP-divinylbenzene systems [1].
Anion exchange membraneHead-to-head
Larger exchange capacity, smaller resistance, higher permeability vs. DVB-based membranes
Qualitative superiority across all four measured electrochemical and transport parameters
Conditions
Radical copolymerization; strongly basic anion exchange membrane preparation and characterization
Why This Matters
For electrodialysis, fuel cell, and water treatment applications requiring low-resistance, high-capacity anion transport, MVP-chloromethylstyrene copolymer membranes offer a performance advantage over conventional DVB-crosslinked systems.
Ion Exchange MembraneElectrochemical PropertiesAnion Exchange Capacity
[1] Kawahara, T.; Ihara, H.; Mizutani, Y. Anion exchange membranes prepared from chloromethylstyrene and 2-methyl-5-vinylpyridine. Journal of Applied Polymer Science 1987, 33(4), 1343-1357. DOI: 10.1002/app.1987.070330422 View Source
Mechanical Similarity to Polystyrene with Added Polyelectrolyte Functionality from Pyridine Nucleus
Poly(2-methyl-5-vinylpyridine) (PMVP) exhibits mechanical and electrical properties broadly similar to polystyrene, yet the pyridine nucleus imparts two differentiating characteristics: strong water absorption tendency and high susceptibility to quaternization with acids and alkyl halides [1].
PMVP homopolymer propertyClass-level
Polystyrene-like mechanical baseline + strong water absorption + quaternization ease
Functional group-driven differentiation from polystyrene
J. Appl. Polym. Sci. 1961; poor outdoor durability without formulation adjustment
Mechanical and electrical properties baseline; water absorption; quaternization ease
Target Compound Data
Similar mechanical/electrical properties to polystyrene; strong water absorption tendency; great ease of quaternization
Comparator Or Baseline
Polystyrene (no pyridine nitrogen; minimal water absorption; no quaternization capacity)
Quantified Difference
Functional group-driven differentiation (qualitative); water absorption leads to poor outdoor durability without formulation adjustment
Conditions
Homopolymer physical property characterization; exposure to humidity; reaction with acids and halides
Why This Matters
PMVP provides a polystyrene-like mechanical platform with built-in ion-exchange and polyelectrolyte functionality, enabling applications as viscosity modifiers in aqueous acidic media, ion-exchange materials, and quaternizable polymer backbones—capabilities absent in polystyrene.
[1] Gechele, G.B.; Convalle, G. Properties of homopolymers of 2-methyl-5-vinylpyridine. Journal of Applied Polymer Science 1961, 5(14), 203-210. DOI: 10.1002/app.1961.070051412 View Source
Ion-Exchange Resin Catalytic Activity in Trichlorosilane Disproportionation for Semiconductor-Grade Silane Production
Macroporous ion-exchange resins based on MVP cross-linked with divinylbenzene (2M5VP/DVB) demonstrate catalytic activity in the continuous-flow disproportionation of trichlorosilane (TCS), a critical reaction for producing high-purity silane for semiconductor applications [1].
TCS disproportionation catalystClass-level
MVP/DVB macroporous resin active in continuous-flow TCS disproportionation
Supports semiconductor-grade silane production catalyst support selection
Appl. Catal. B 2018; pyridine nitrogen basicity context
The basic pyridine nitrogen in MVP-based resins provides a distinct catalytic mechanism for TCS disproportionation, making MVP the monomer of choice for synthesizing catalyst supports in high-purity silane production workflows.
[1] Vorotyntsev, A.V.; Petukhov, A.N.; Makarov, D.A.; Razov, E.N.; Vorotyntsev, I.V.; Nyuchev, A.V.; Kirillova, N.I.; Vorotyntsev, V.M. Synthesis, properties and mechanism of the ion exchange resins based on 2-methyl-5-vinylpyridine and divinylbenzene in the catalytic disproportionation of trichlorosilane. Applied Catalysis B: Environmental 2018, 224, 621-633. DOI: 10.1016/j.apcatb.2017.10.073 View Source
High-Value Application Scenarios for 5-Methyl-2-vinylpyridine Based on Verified Differential Performance
Oil-Resistant and Cold-Resistant Synthetic Rubber for Aerospace and Automotive Sealing Components
Butadiene-MVP copolymers are the preferred material for cold-resistant and oil-resistant sealing parts in aviation, motor transportation, and industrial applications. Cured rubbers made from vinylpyridine latices in the presence of tetrachloroquinone maintain resistance to oil, solvents, and synthetic greases at temperatures up to 200°C, while retaining superior cold resistance compared to butadiene-acrylonitrile rubbers [1]. The documented superiority of MVP-containing elastomers over butadiene-acrylonitrile controls in hot diester lubricant exposure and flex crack growth resistance [2] makes this monomer essential for demanding seal and gasket applications where combined thermal, chemical, and mechanical durability is required.
High-Efficiency Dye-Receptive Acrylic Fibers with Reduced Comonomer Loading
MVP is the comonomer of choice for acrylonitrile copolymer fibers where dye receptivity must be achieved with minimal perturbation of fiber mechanical properties. The documented 2× efficiency advantage of MVP over 2-vinylpyridine in imparting equivalent dyeing properties [3] enables formulators to achieve target dye uptake at half the molar comonomer incorporation, preserving tensile strength suitable for filamentary purposes while reducing raw material costs. This efficiency factor should be explicitly incorporated into procurement cost modeling.
Low-Resistance, High-Capacity Anion Exchange Membranes for Electrodialysis and Water Treatment
For electrochemical separation processes requiring low electrical resistance and high anion transport rates, chloromethylstyrene-MVP copolymer membranes offer quantifiable advantages over conventional divinylbenzene-based systems. The documented larger anion exchange capacity, smaller electrical resistance, and higher permeability of these membranes [4] make MVP the monomer of choice when membrane performance rather than cost-per-kilogram is the primary selection criterion.
Catalytic Ion-Exchange Resins for Semiconductor-Grade Silane Production
MVP-divinylbenzene macroporous resins serve as heterogeneous catalysts for the disproportionation of trichlorosilane to produce high-purity silane and silicon tetrachloride. The basic pyridine nitrogen functionality of MVP provides the catalytic active sites [5]. This application leverages the unique basicity of the pyridine ring in a cross-linked, insoluble polymer matrix, enabling continuous-flow processing with facile catalyst separation—a configuration not readily achievable with soluble pyridine bases or non-pyridine-containing resins.
Application
Selection Property
Validation Focus
Oil-resistant elastomer studies
Butadiene-MVP copolymer oil and flex crack growth resistance
Hot diester exposure and cyclic deformation endurance
Dye-receptive acrylic fiber formulation
Monomer efficiency advantage for equivalent dye uptake
Comonomer incorporation level vs. tensile property retention
Anion exchange membrane development
High exchange capacity and low electrical resistance copolymer
Electrochemical transport parameters vs. DVB-based controls
Semiconductor-grade silane catalysis
Pyridine nitrogen basicity in macroporous resin matrix
Continuous-flow TCS disproportionation activity and stability
[1] The Great Soviet Encyclopedia. Vinylpyridine Latices. 3rd Edition (1970-1979). https://encyclopedia2.thefreedictionary.com/Vinylpyridine+Latices View Source
[3] US2491471A. Acrylonitrile-vinylpyridine copolymers. Arthur Cresswell. Assignee: American Cyanamid Co. Filed: July 26, 1946. https://patents.google.com/patent/US2491471A/en View Source
[4] Kawahara, T.; Ihara, H.; Mizutani, Y. Anion exchange membranes prepared from chloromethylstyrene and 2-methyl-5-vinylpyridine. Journal of Applied Polymer Science 1987, 33(4), 1343-1357. DOI: 10.1002/app.1987.070330422 View Source
[5] Vorotyntsev, A.V.; Petukhov, A.N.; Makarov, D.A.; Razov, E.N.; Vorotyntsev, I.V.; Nyuchev, A.V.; Kirillova, N.I.; Vorotyntsev, V.M. Synthesis, properties and mechanism of the ion exchange resins based on 2-methyl-5-vinylpyridine and divinylbenzene in the catalytic disproportionation of trichlorosilane. Applied Catalysis B: Environmental 2018, 224, 621-633. DOI: 10.1016/j.apcatb.2017.10.073 View Source
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